2-(2-Chloro-5-nitrophenyl)-5-phenyl-1,3,4-oxadiazole
Overview
Description
2-(2-Chloro-5-nitrophenyl)-5-phenyl-1,3,4-oxadiazole, commonly known as CNPPO, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized by the reaction of 2-chloro-5-nitrobenzoyl chloride with phenylhydrazine in the presence of a base. CNPPO exhibits a wide range of biological and chemical properties that make it a useful tool for scientific research.
Mechanism of Action
The mechanism of action of CNPPO is not fully understood. However, it is believed to exert its biological activity by interacting with various cellular targets such as enzymes, receptors, and DNA. CNPPO has been found to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes. It has also been shown to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
CNPPO has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. Additionally, it has been found to induce apoptosis in cancer cells by activating various signaling pathways. CNPPO has also been shown to induce oxidative stress in cells, leading to the generation of reactive oxygen species.
Advantages and Limitations for Lab Experiments
CNPPO exhibits several advantages as a tool for scientific research. It is readily available and relatively easy to synthesize. Additionally, it exhibits a wide range of biological activities, making it a useful tool for studying various cellular processes. However, CNPPO also has some limitations. It is toxic in nature and must be handled with care. Additionally, its mechanism of action is not fully understood, which makes it difficult to interpret its effects on cells.
Future Directions
There are several future directions for the research on CNPPO. One potential area of research is the development of more efficient synthesis methods for CNPPO. Additionally, further studies are needed to elucidate the mechanism of action of CNPPO and its effects on cellular processes. CNPPO could also be further studied for its potential applications in photodynamic therapy of cancer and as a fluorescent probe for the detection of metal ions in biological samples.
Scientific Research Applications
CNPPO has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antibacterial, antifungal, and antitumor activities. CNPPO has also been used as a fluorescent probe for the detection of metal ions in biological samples. Additionally, it has been used as a photosensitizer for photodynamic therapy of cancer.
properties
IUPAC Name |
2-(2-chloro-5-nitrophenyl)-5-phenyl-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3O3/c15-12-7-6-10(18(19)20)8-11(12)14-17-16-13(21-14)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRWKPKNPGQIEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379219 | |
Record name | 2-(2-chloro-5-nitrophenyl)-5-phenyl-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
243644-34-0 | |
Record name | 2-(2-chloro-5-nitrophenyl)-5-phenyl-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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